(S)-Hydroxychloroquine
Overview
Description
Hydroxychloroquine, (S)- is a stereoisomer of hydroxychloroquine, a medication primarily used to prevent and treat malaria. It is also used in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus erythematosus . Hydroxychloroquine belongs to the class of 4-aminoquinoline compounds and has been studied for its potential antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxychloroquine typically involves the condensation of 4,7-dichloroquinoline with a hydroxychloroquine side chain under the action of a catalyst . The reaction proceeds as follows:
Condensation Reaction: 4,7-dichloroquinoline is reacted with an amino side chain in the presence of a catalyst such as potassium iodide (KI) and an antioxidant.
Formation of Hydroxychloroquine: The resulting product is hydroxychloroquine, which is then separated from the reaction mixture.
Conversion to Hydroxychloroquine Sulfate: Hydroxychloroquine is reacted with sulfuric acid in an inert solvent to form hydroxychloroquine sulfate.
Industrial Production Methods
The industrial production of hydroxychloroquine sulfate involves similar steps but on a larger scale. The process is optimized to achieve high yield and purity, with the final product meeting the requirements of pharmacopeia standards .
Chemical Reactions Analysis
Types of Reactions
Hydroxychloroquine undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Hydroxychloroquine can undergo substitution reactions, particularly involving the chloro group on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 enzymes in the liver.
Substitution: Reagents such as nucleophiles can be used to replace the chloro group on the quinoline ring.
Major Products
The major products formed from these reactions include various metabolites such as desethylhydroxychloroquine and bidesethylchloroquine .
Scientific Research Applications
Hydroxychloroquine has a wide range of scientific research applications:
Mechanism of Action
Hydroxychloroquine exerts its effects through several mechanisms:
Lysosomal Alkalinization: It increases the pH of lysosomes and endosomes, disrupting their function.
Inhibition of CXCR4 Expression: Hydroxychloroquine downregulates the expression of C-X-C chemokine receptor type 4 (CXCR4).
Inhibition of HMGB1: It inhibits high-mobility group box 1 protein (HMGB1), which plays a role in inflammation.
Alteration of Intracellular Calcium: Hydroxychloroquine affects intracellular calcium levels, impacting various cellular processes.
Comparison with Similar Compounds
Hydroxychloroquine is often compared with other 4-aminoquinoline compounds such as chloroquine . While both compounds share similar structures and mechanisms of action, hydroxychloroquine is considered to have a better safety profile and fewer side effects . Other similar compounds include methotrexate and prednisone, which are used for similar therapeutic purposes but have different chemical structures and mechanisms of action .
List of Similar Compounds
Properties
IUPAC Name |
2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSMGPRMXLTPCZ-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCC[C@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160181 | |
Record name | Hydroxychloroquine, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30160181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137433-24-0 | |
Record name | (S)-Hydroxychloroquine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137433-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxychloroquine, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxychloroquine, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30160181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYCHLOROQUINE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34U111Z6LU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key differences between (R)-Hydroxychloroquine and (S)-Hydroxychloroquine in terms of their activity against SARS-CoV-2?
A1: Research indicates that this compound exhibits significantly greater antiviral activity against SARS-CoV-2 compared to its (R)-enantiomer. [] This difference in activity is also observed in their binding affinities to the viral enzyme Mpro, crucial for viral replication. [] Notably, this compound demonstrates a less potent inhibitory effect on the hERG channel, suggesting a lower cardiac toxicity risk compared to both (R)-Hydroxychloroquine and the racemic mixture. []
Q2: Does the body handle the two enantiomers of Hydroxychloroquine differently?
A2: Yes, studies show that the pharmacokinetics of Hydroxychloroquine enantiomers differ. Following administration of the racemic mixture, (R)-Hydroxychloroquine reaches higher blood concentrations compared to this compound in patients with rheumatoid arthritis. [] This difference suggests stereoselective metabolism of Hydroxychloroquine. [] Furthermore, this compound demonstrates a higher renal clearance rate compared to its (R)-enantiomer, suggesting preferential elimination of the (S)-enantiomer through the kidneys. []
Q3: Why is it important to study the individual enantiomers of drugs like Hydroxychloroquine?
A3: Investigating the distinct properties of individual enantiomers is crucial because they can exhibit different pharmacological activities, metabolic profiles, and toxicity risks. [, ] As seen with Hydroxychloroquine, the (S)-enantiomer shows superior antiviral activity and a potentially safer cardiac profile compared to the (R)-enantiomer. [] Understanding these differences can lead to the development of more targeted and safer therapies. [, ]
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